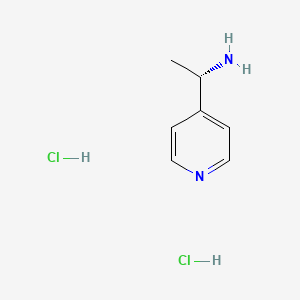

(1S)-1-(吡啶-4-基)乙-1-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

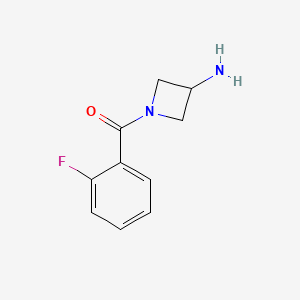

描述

Molecular Structure Analysis

The molecular structure of “(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride” consists of a pyridine ring attached to an ethylamine group. The “1S” in the name indicates that this compound is a single enantiomer, meaning it has a specific three-dimensional arrangement of its atoms.Physical And Chemical Properties Analysis

“(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride” is a powder at room temperature . Its molecular weight is 195.09 g/mol.科学研究应用

晶体结构分析

- 手性仲胺的晶体结构:对与 (1S)-1-(吡啶-4-基)乙-1-胺二盐酸盐密切相关的手性仲胺的晶体结构进行了研究。这项研究提供了对类似化合物结构特征的见解 (Adeleke 和 Omondi,2022)。

催化应用

- 可回收的 C2 对称三级胺-方酰胺有机催化剂:探索了包括类似于 (1S)-1-(吡啶-4-基)乙-1-胺二盐酸盐的变体在内的三级胺的设计和应用,用于不对称合成,证明了其作为有效催化剂的潜力 (Kostenko 等人,2018)。

合成和反应性

- 潜在半配体的 (亚氨基)吡啶钯(II)配合物:与本化合物密切相关的 (亚氨基)吡啶配体的合成及其在钯配合物中用于乙烯二聚反应中的应用突出了其在有机金属化学中的重要性 (Nyamato 等人,2015)。

- 用于不对称合成的生物催化转氨作用:使用转氨酶对类似化合物进行生物催化胺化表明其在合成对映纯胺中的潜力,这在制药和化工行业中很重要 (López-Iglesias 等人,2016)。

材料科学

- 铁(III)配合物的合成、结构和氧化还原化学:对由类似化合物衍生的席夫碱与铁(III)配合物进行的研究揭示了在理解铁中心的氧化还原化学和路易斯酸性方面的应用 (Viswanathan 等人,1996)。

分子结构测定

- 衍生物的微波辅助合成:对各种衍生物的微波辅助合成进行的研究显示了 (1S)-1-(吡啶-4-基)乙-1-胺二盐酸盐在合成化学中的多功能性 (Ankati 和 Biehl,2010)。

安全和危害

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride involves the conversion of pyridine to 4-pyridylacetaldehyde, followed by reductive amination with ethylamine to form (1S)-1-(pyridin-4-yl)ethan-1-amine. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pyridine", "Sodium borohydride", "Ethylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine is converted to 4-pyridylacetaldehyde using a suitable oxidizing agent such as potassium permanganate or chromic acid.", "Step 2: 4-pyridylacetaldehyde is then reduced to (1S)-1-(pyridin-4-yl)ethan-1-ol using sodium borohydride as the reducing agent.", "Step 3: (1S)-1-(pyridin-4-yl)ethan-1-ol is then reacted with ethylamine in the presence of a suitable catalyst such as palladium on carbon to form (1S)-1-(pyridin-4-yl)ethan-1-amine.", "Step 4: (1S)-1-(pyridin-4-yl)ethan-1-amine is then reacted with hydrochloric acid to form the dihydrochloride salt." ] } | |

| 40154-80-1 | |

分子式 |

C7H11ClN2 |

分子量 |

158.63 g/mol |

IUPAC 名称 |

(1S)-1-pyridin-4-ylethanamine;hydrochloride |

InChI |

InChI=1S/C7H10N2.ClH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,8H2,1H3;1H/t6-;/m0./s1 |

InChI 键 |

FVICGVIPRKWZLA-RGMNGODLSA-N |

手性 SMILES |

C[C@@H](C1=CC=NC=C1)N.Cl |

SMILES |

CC(C1=CC=NC=C1)N.Cl.Cl |

规范 SMILES |

CC(C1=CC=NC=C1)N.Cl |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide](/img/structure/B1401145.png)

![Potassium [(4-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B1401147.png)

![[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1401152.png)

![tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1401153.png)